molecular formula C8H9NO2 B3340897 2-(Furan-2-ylmethyl)-3-hydroxypropanenitrile CAS No. 929973-81-9

2-(Furan-2-ylmethyl)-3-hydroxypropanenitrile

Cat. No.: B3340897
CAS No.: 929973-81-9
M. Wt: 151.16 g/mol
InChI Key: JXCHQORAJGXTOX-UHFFFAOYSA-N
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Description

2-(Furan-2-ylmethyl)-3-hydroxypropanenitrile is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, attached to a hydroxypropanenitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-ylmethyl)-3-hydroxypropanenitrile typically involves the reaction of furan derivatives with appropriate nitrile and hydroxyl-containing reagents. One common method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions. The reactions are carried out in a microwave reactor with effective coupling reagents such as DMT/NMM/TsO− or EDC .

Industrial Production Methods: Industrial production of furan derivatives often involves the use of biomass-derived furfural as a starting material. Furfural can be transformed through various chemical processes, including selective hydrogenation, oxidation, and decarboxylation, to produce a wide range of valuable chemicals .

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-2-ylmethyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitrile group can be reduced to form amines or other reduced products.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the nitrile group can produce amines.

Scientific Research Applications

2-(Furan-2-ylmethyl)-3-hydroxypropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. For instance, furan derivatives are known to inhibit bacterial enzymes, leading to antimicrobial effects. The compound may also interact with cellular receptors and enzymes involved in inflammatory and cancer pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

    Furfural: A primary furan platform chemical derived from biomass.

    5-Hydroxymethylfurfural: Another furan derivative with applications in the production of fuels and chemicals.

    N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: A furan derivative with potential biological activities.

Uniqueness: 2-(Furan-2-ylmethyl)-3-hydroxypropanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities

Properties

IUPAC Name

2-(furan-2-ylmethyl)-3-hydroxypropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-5-7(6-10)4-8-2-1-3-11-8/h1-3,7,10H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCHQORAJGXTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC(CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280877
Record name α-(Hydroxymethyl)-2-furanpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929973-81-9
Record name α-(Hydroxymethyl)-2-furanpropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929973-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Hydroxymethyl)-2-furanpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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